Nafiverine

Description

RN given refers to parent cpd

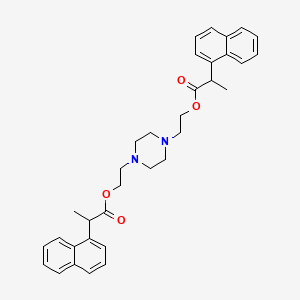

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[2-(2-naphthalen-1-ylpropanoyloxy)ethyl]piperazin-1-yl]ethyl 2-naphthalen-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4/c1-25(29-15-7-11-27-9-3-5-13-31(27)29)33(37)39-23-21-35-17-19-36(20-18-35)22-24-40-34(38)26(2)30-16-8-12-28-10-4-6-14-32(28)30/h3-16,25-26H,17-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFQARCCMWUSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5051-16-1 (di-hydrochloride) | |

| Record name | Nafiverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10863486 | |

| Record name | 1,4-Piperazinediethanol alpha-methyl-1-naphthaleneacetate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5061-22-3 | |

| Record name | 1,1′-(1,4-Piperazinediyldi-2,1-ethanediyl) bis(α-methyl-1-naphthaleneacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5061-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafiverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanol alpha-methyl-1-naphthaleneacetate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nafiverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFIVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLT400RC9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nafiverine: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafiverine is a chemical compound classified as an antispasmodic agent. This document provides a detailed overview of its synthesis, based on available literature, and explores its likely mechanism of action. Due to the limited recent scientific publications on this compound, this guide synthesizes foundational knowledge with established principles in medicinal chemistry and pharmacology to serve as a comprehensive resource. The synthesis is broken down into the preparation of its key precursors, α-methyl-1-naphthaleneacetic acid and 1,4-bis(2-hydroxyethyl)piperazine, followed by their condensation to form the final product. Furthermore, a plausible mechanism of action is presented, focusing on the common pathways for antispasmodic drugs. This whitepaper also includes detailed, representative experimental protocols and quantitative data where available, presented in a structured format for clarity and reproducibility.

Introduction

This compound, also known by its trademark Naftidan, is a tertiary amine ester with the chemical name α-Methyl-1-naphthaleneacetic acid 1,4-piperazinediyldi-2,1-ethanediyl ester.[1] It is classified as an antispasmodic, a class of drugs used to relieve cramps and spasms of the smooth muscle, particularly in the gastrointestinal tract.[1] The initial preparation of this compound was described in a 1966 patent by Pala, assigned to de Angeli.[1] Further characterization of its isomers was published in 1967.[1] While the volume of recent research on this compound is limited, this guide aims to provide a thorough technical overview based on the foundational literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its dihydrochloride (B599025) salt is presented in Table 1.

| Property | Value | Reference |

| This compound Base | ||

| CAS Registry Number | 5061-22-3 | [1] |

| Molecular Formula | C₃₄H₃₈N₂O₄ | [1][2] |

| Molecular Weight | 538.68 g/mol | [1][2] |

| Percent Composition | C: 75.81%, H: 7.11%, N: 5.20%, O: 11.88% | [1] |

| This compound Dihydrochloride | ||

| Molecular Formula | C₃₄H₄₀Cl₂N₂O₄ | [1] |

| Molecular Weight | 611.60 g/mol | [1] |

| Percent Composition | C: 66.77%, H: 6.59%, Cl: 11.59%, N: 4.58%, O: 10.46% | [1] |

| Melting Point | 220-221 °C | [1] |

Discovery and Structure-Activity Relationship

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key precursors, which are then coupled to form the final molecule.

Synthesis of Precursor 1: α-Methyl-1-naphthaleneacetic acid

Several methods have been reported for the synthesis of α-methyl-1-naphthaleneacetic acid. One common approach involves the use of α-methylnaphthalene as a starting material.

Experimental Protocol: Synthesis of α-Methyl-1-naphthaleneacetic acid

-

Step 1: Bromination of α-Methylnaphthalene. α-Methylnaphthalene is brominated to yield α-(bromomethyl)naphthalene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

-

Step 2: Cyanation of α-(Bromomethyl)naphthalene. The resulting α-(bromomethyl)naphthalene is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) to produce α-naphthylacetonitrile.

-

Step 3: Hydrolysis of α-Naphthylacetonitrile. The nitrile is subsequently hydrolyzed under acidic or basic conditions to yield α-naphthaleneacetic acid.

-

Step 4: α-Methylation. To introduce the methyl group at the alpha position, the carboxylic acid can be converted to its corresponding ester, which is then treated with a strong base, like lithium diisopropylamide (LDA), followed by the addition of methyl iodide. Subsequent hydrolysis of the ester yields the desired α-methyl-1-naphthaleneacetic acid.

Quantitative Data (Representative)

| Parameter | Value |

| Yield (Overall) | ~60-70% |

| Purity (by HPLC) | >98% |

| Melting Point | 131-133 °C |

Synthesis of Precursor 2: 1,4-bis(2-hydroxyethyl)piperazine

This precursor is commercially available but can also be synthesized from piperazine (B1678402).

Experimental Protocol: Synthesis of 1,4-bis(2-hydroxyethyl)piperazine

-

Reaction. Piperazine is reacted with two equivalents of ethylene (B1197577) oxide in a suitable solvent, such as water or a lower alcohol, at a controlled temperature. The reaction is typically carried out in a sealed vessel due to the gaseous nature of ethylene oxide.

-

Purification. The product can be purified by distillation under reduced pressure or by recrystallization.

Quantitative Data

| Parameter | Value |

| Yield | >80% |

| Purity | >99% |

| Melting Point | 134-136 °C |

Final Synthesis of this compound

The final step involves the esterification of 1,4-bis(2-hydroxyethyl)piperazine with two equivalents of an activated form of α-methyl-1-naphthaleneacetic acid.

Experimental Protocol: Synthesis of this compound

-

Step 1: Activation of α-Methyl-1-naphthaleneacetic acid. α-Methyl-1-naphthaleneacetic acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent such as dichloromethane (B109758) or toluene.

-

Step 2: Esterification. The α-methyl-1-naphthaleneacetyl chloride is then added dropwise to a solution of 1,4-bis(2-hydroxyethyl)piperazine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out at a low temperature to control its exothermicity.

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is washed with water and an aqueous solution of a weak base to remove any unreacted acid chloride and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway of this compound.

Postulated Mechanism of Action

The precise molecular mechanism of action of this compound has not been extensively studied in recent literature. However, based on its classification as an antispasmodic and the known mechanisms of similar drugs, two primary pathways are plausible: antagonism of muscarinic acetylcholine (B1216132) receptors and/or blockade of calcium channels in smooth muscle cells.

Muscarinic Receptor Antagonism

Many antispasmodic drugs act as competitive antagonists at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in smooth muscle.[3][4] By blocking the binding of acetylcholine, these drugs inhibit the downstream signaling cascade that leads to smooth muscle contraction.

Signaling Pathway: Muscarinic Receptor Antagonism

Caption: Postulated muscarinic receptor antagonism by this compound.

Calcium Channel Blockade

Alternatively, or in addition, this compound may directly block L-type calcium channels on the membrane of smooth muscle cells.[5] The influx of extracellular calcium is a critical step in initiating and sustaining smooth muscle contraction.[6] By inhibiting this influx, the intracellular calcium concentration remains low, leading to muscle relaxation.

Signaling Pathway: Calcium Channel Blockade

Caption: Postulated calcium channel blockade by this compound.

Experimental Evaluation of Antispasmodic Activity

The antispasmodic properties of a compound like this compound can be quantitatively assessed using an in vitro isolated organ bath assay. This method allows for the measurement of smooth muscle contraction and relaxation in a controlled environment.

Experimental Protocol: Isolated Guinea Pig Ileum Assay

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37 °C. The tissue is suspended between a fixed point and a force-displacement transducer to record isometric contractions.

-

Induction of Contraction: A contractile agonist, such as acetylcholine or histamine, is added to the bath to induce a sustained contraction of the ileum segment.

-

Application of Test Compound: Once a stable contraction is achieved, increasing concentrations of this compound are added cumulatively to the bath.

-

Data Acquisition and Analysis: The relaxation of the smooth muscle is recorded as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is then plotted, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the contraction) is calculated to determine the potency of the antispasmodic agent.

Experimental Workflow

Caption: Workflow for isolated organ bath assay.

Conclusion

This compound is an antispasmodic agent whose synthesis is well-established through the coupling of α-methyl-1-naphthaleneacetic acid and 1,4-bis(2-hydroxyethyl)piperazine. While its precise mechanism of action requires further investigation, it is likely to involve antagonism of muscarinic receptors and/or blockade of calcium channels in smooth muscle. The experimental protocols and data presented in this whitepaper provide a comprehensive foundation for researchers and professionals in the field of drug development to understand and potentially explore this and related compounds further. The lack of recent, detailed pharmacological studies on this compound highlights an opportunity for new research to fully elucidate its therapeutic potential and molecular interactions.

References

- 1. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 6. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual-Pronged Mechanism of Action of Nafiverine (Naftidrofuryl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafiverine, identified as Naftidrofuryl in the scientific literature, is a vasoactive agent with a multifaceted mechanism of action that extends beyond simple vasodilation. This technical guide delineates the two primary pillars of its pharmacological activity: potent and selective antagonism of the serotonin (B10506) 5-HT2A receptor and the enhancement of cellular energy metabolism. Through a comprehensive review of existing literature, this document provides quantitative data on its receptor binding affinity and its impact on mitochondrial function, details the experimental protocols for these assessments, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism 1: 5-HT2A Receptor Antagonism

Naftidrofuryl acts as a selective antagonist at serotonin 5-HT2A receptors, which are prevalently located on vascular smooth muscle cells and platelets.[1] Serotonin, upon binding to these receptors, instigates a signaling cascade that leads to vasoconstriction and platelet aggregation. By blocking this interaction, Naftidrofuryl effectively mitigates these effects, leading to vasodilation and improved blood flow, particularly in ischemic tissues.[1][2]

Quantitative Data: Binding Affinity of Naftidrofuryl Stereoisomers

Naftidrofuryl is a chiral molecule and is commercially available as a mixture of four stereoisomers. Research has demonstrated that the binding affinity for the 5-HT2A receptor is stereospecific. The C-2S configuration has been identified as being crucial for high-affinity binding.[3] While precise K_i_ values from the primary literature are not publicly available, the relative affinities have been characterized.

| Stereoisomer | Relative Binding Affinity for 5-HT2A Receptor | Reference |

| (2S, 2'S) | High | [3] |

| (2S, 2'R) | High | [3] |

| (2R, 2'S) | Low | [3] |

| (2R, 2'R) | Low | [3] |

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of Naftidrofuryl stereoisomers for the 5-HT2A receptor, based on standard methodologies.

1.2.1. Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin, a selective 5-HT2A antagonist.

-

Competitor: Naftidrofuryl stereoisomers.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

1.2.2. Procedure:

-

Membrane Preparation: Homogenize transfected CHO-K1 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]ketanserin at a concentration near its K_d_, and varying concentrations of the Naftidrofuryl stereoisomer. For determination of non-specific binding, a high concentration of a non-labeled 5-HT2A antagonist (e.g., unlabeled ketanserin) is used instead of the test compound. Total binding is determined in the absence of a competitor.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC_50_ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Signaling Pathway Diagram

Caption: 5-HT2A receptor signaling pathway and its inhibition by Naftidrofuryl.

Core Mechanism 2: Enhancement of Cellular Energy Metabolism

Naftidrofuryl has been shown to improve cellular metabolism, particularly under ischemic conditions. This is achieved by enhancing mitochondrial efficiency, leading to increased ATP production.[4] This metabolic modulation is a key component of its therapeutic effect, as it helps to preserve cellular function in tissues with compromised blood supply.

Quantitative Data: Metabolic Effects of Naftidrofuryl

| Parameter | Effect of Naftidrofuryl | Concentration | Cell/Tissue Type | Reference |

| Hypoxia-induced ATP decrease | 70% protection | 0.47 µg/mL | Human endothelial cells | [4] |

| Mitochondrial Respiratory Control Ratio (RCR) | 18% increase | 47 ng/mL | Isolated rat liver mitochondria | [4] |

| Succinate Dehydrogenase Activity | Significant restoration | 0.1 - 1 µM | Isolated rat brain mitochondria after embolism | [2] |

Experimental Protocols

2.2.1. Measurement of Cellular ATP Levels

This protocol is based on a commercially available luciferin/luciferase-based ATP assay.

1. Materials:

-

Cell Culture: Human endothelial cells.

-

Treatment: Naftidrofuryl.

-

Hypoxia Induction: Hypoxia chamber or chemical induction (e.g., with antimycin A).

-

ATP Assay Kit: Containing ATP releasing agent, luciferase, and D-luciferin.

-

Luminometer.

-

96-well opaque plates.

2. Procedure:

-

Cell Seeding: Seed endothelial cells in a 96-well opaque plate and culture until they reach the desired confluence.

-

Treatment: Treat the cells with various concentrations of Naftidrofuryl for a specified period.

-

Induction of Hypoxia: Expose the cells to hypoxic conditions to induce a decrease in ATP levels. A control group under normoxic conditions should be included.

-

ATP Measurement: Add the ATP releasing agent to lyse the cells and release intracellular ATP. Then, add the luciferase/luciferin reagent.

-

Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration. Calculate the percentage protection against the hypoxia-induced ATP decrease in the Naftidrofuryl-treated groups compared to the untreated hypoxic group.

2.2.2. Measurement of Mitochondrial Respiration (Respiratory Control Ratio)

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

1. Materials:

-

Mitochondria Source: Isolated rat liver mitochondria.

-

Respiration Buffer: Containing substrates (e.g., succinate), ADP, and phosphate.

-

Treatment: Naftidrofuryl.

-

Clark-type oxygen electrode and chamber.

2. Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh rat liver tissue by differential centrifugation.

-

Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber.

-

State 2 Respiration: Record the basal rate of oxygen consumption with the substrate (e.g., succinate) present.

-

State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and record the maximal rate of oxygen consumption.

-

State 4 Respiration: After the added ADP has been phosphorylated to ATP, the respiration rate will decrease to a new, slower rate.

-

Naftidrofuryl Treatment: Repeat the above steps with mitochondria pre-incubated with Naftidrofuryl.

-

Data Analysis: Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration. An increase in RCR indicates improved mitochondrial coupling and efficiency.

Diagram of Metabolic Enhancement

Caption: Naftidrofuryl's enhancement of mitochondrial energy metabolism.

Conclusion

The mechanism of action of Naftidrofuryl is a compelling example of a dual-action therapeutic agent. Its ability to concurrently block the vasoconstrictive and pro-aggregatory effects of serotonin via 5-HT2A antagonism and bolster cellular energy production provides a robust rationale for its use in conditions characterized by vascular insufficiency and ischemia. This technical guide provides researchers and drug development professionals with a foundational understanding of these mechanisms, supported by available quantitative data and detailed experimental methodologies, to facilitate further investigation and development in this area.

References

- 1. Practical access to four stereoisomers of naftidrofuryl and their binding affinity towards 5-hydroxytryptamine 2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effect of naftidrofuryl oxalate on cerebral mitochondria impaired by microsphere-induced embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of venotropic drugs on the respiratory activity of isolated mitochondria and in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Nafiverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafiverine is identified as a novel antispasmodic agent. This technical guide synthesizes the available preclinical data on its pharmacological profile, focusing on its anticipated mechanism of action, pharmacokinetics, and metabolic fate. While direct experimental evidence on the specific molecular targets of this compound is limited, its classification as a spasmolytic suggests potential activity as an anticholinergic agent and/or a calcium channel blocker, common mechanisms for drugs in this therapeutic class. This document outlines these probable pathways and provides a framework for future research, including detailed experimental protocols to elucidate its precise pharmacological characteristics. All quantitative data from cited studies are presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Introduction

Spasmodic conditions of smooth muscle, particularly in the gastrointestinal and urogenital tracts, represent a significant area of therapeutic intervention. This compound is an emerging antispasmodic compound with potential applications in these areas. Understanding its pharmacological profile is crucial for its development and clinical application. This guide provides an in-depth overview of the known properties of this compound and postulates its mechanism of action based on established principles of smooth muscle physiology and pharmacology.

Chemical Properties and Synthesis

While the synthesis of a metabolite of this compound has been described, the specific synthetic route for this compound itself is not detailed in the available literature.[1] The identified metabolite is N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine, suggesting that this compound is a piperazine (B1678402) derivative containing a naphthalene (B1677914) moiety.[1]

Pharmacodynamics: Postulated Mechanism of Action

As a spasmolytic agent, this compound likely exerts its effects by interfering with the signaling pathways that lead to smooth muscle contraction. The two primary mechanisms for such action are antagonism of muscarinic acetylcholine (B1216132) receptors (anticholinergic activity) and blockade of calcium channels.

Postulated Anticholinergic Activity

Anticholinergic drugs are a cornerstone in the treatment of smooth muscle spasms. They act by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on smooth muscle cells, thereby preventing the initiation of the contractile signaling cascade.

-

Signaling Pathway:

Caption: Postulated anticholinergic mechanism of this compound.

Postulated Calcium Channel Blocking Activity

Calcium channel blockers (CCBs) directly inhibit the influx of extracellular calcium (Ca²⁺) into smooth muscle cells through L-type voltage-gated calcium channels. This reduction in intracellular Ca²⁺ concentration leads to muscle relaxation.

-

Signaling Pathway:

Caption: Postulated calcium channel blocking mechanism of this compound.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from a study in rabbits and rats.[1]

Table 1: Summary of Pharmacokinetic Properties of this compound

| Parameter | Species | Route of Administration | Observation | Reference |

| Stability | Rabbit | In vitro (plasma) | Data on stability in plasma was investigated. | [1] |

| Absorption | Rabbit, Rat | Intramuscular, Intravenous | Intramuscular administration was comparable in effectiveness to intravenous administration. | [1] |

| Distribution | Rabbit, Rat | Not specified | Investigated, but specific tissue distribution data is not detailed in the abstract. | [1] |

| Metabolism | Rabbit, Rat | In vivo | One metabolite, N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine, was identified. | [1] |

| Excretion | Rabbit, Rat | Not specified | Metabolites were quantified in blood, bile, and urine. | [1] |

-

Metabolic Pathway:

Caption: Metabolic pathway and excretion of this compound.

Experimental Protocols

To definitively characterize the pharmacological profile of this compound, the following experimental protocols are proposed.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes (M1, M2, M3).

-

Methodology:

-

Prepare cell membrane homogenates from cell lines expressing human recombinant M1, M2, and M3 receptors.

-

Incubate the membrane preparations with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) values for this compound at each receptor subtype using competitive binding analysis software.

-

-

Workflow Diagram:

Caption: Workflow for in vitro receptor binding assay.

Isolated Tissue Bath Experiments

-

Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction.

-

Methodology:

-

Isolate segments of guinea pig ileum or rat bladder and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Record isometric contractions using a force transducer.

-

Induce contractions with a muscarinic agonist (e.g., carbachol) or by depolarization with high potassium chloride (KCl).

-

Construct cumulative concentration-response curves for the contractile agents in the absence and presence of increasing concentrations of this compound.

-

Calculate the pA₂ value for this compound against the muscarinic agonist to quantify its anticholinergic potency.

-

Determine the IC₅₀ value for this compound against KCl-induced contractions to assess its calcium channel blocking activity.

-

-

Workflow Diagram:

Caption: Workflow for isolated tissue bath experiments.

Safety and Toxicology

No specific toxicology studies for this compound were identified in the initial literature search. A comprehensive safety evaluation, including acute and repeated-dose toxicity studies in relevant animal models, would be a critical component of its preclinical development.

Conclusion

This compound is a promising antispasmodic agent. Based on its therapeutic class, it is hypothesized to act through anticholinergic and/or calcium channel blocking mechanisms. The limited available data on its pharmacokinetics indicate that it is metabolized and excreted in preclinical species. Further in-depth studies, following the protocols outlined in this guide, are necessary to fully elucidate its pharmacological profile and establish its potential for clinical use. The provided diagrams and tables offer a structured framework for understanding and investigating the properties of this novel compound.

References

In Vitro Characterization of Naftifine: A Technical Guide

Disclaimer: Initial searches for "Nafiverine" did not yield any relevant scientific data. This document assumes the query was a typographical error and focuses on the well-documented antifungal agent, Naftifine .

This technical guide provides an in-depth overview of the in vitro characterization of Naftifine, an allylamine (B125299) antifungal agent. It is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal compounds. This document outlines Naftifine's mechanism of action, presents its activity in quantitative terms, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Introduction

Naftifine is a synthetic allylamine antifungal agent used for the topical treatment of superficial dermatophytoses, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] It belongs to a class of compounds that are structurally and pharmacologically distinct from azoles and other major antifungal classes.[3] Naftifine exhibits a broad spectrum of activity, demonstrating fungicidal action against dermatophytes and fungistatic activity against Candida species.[1] Its efficacy stems from a specific molecular mechanism targeting a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action

The primary mechanism of action for Naftifine is the inhibition of the enzyme squalene (B77637) epoxidase (also known as squalene monooxygenase).[1][4][5][6] This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, where it regulates membrane fluidity and integrity, analogous to cholesterol in mammalian cells.[5]

By inhibiting squalene epoxidase, Naftifine blocks the conversion of squalene to 2,3-oxidosqualene.[3][5] This inhibition has a dual antifungal effect:

-

Ergosterol Depletion: The downstream synthesis of ergosterol is halted, compromising the structural and functional integrity of the fungal cell membrane. This leads to increased permeability and leakage of cellular contents.[4][5]

-

Squalene Accumulation: The blockage causes the intracellular accumulation of the substrate, squalene, which is toxic to fungal cells at high concentrations, further contributing to cell death.[5][7]

Naftifine is highly selective for the fungal enzyme, showing significantly less activity against the mammalian equivalent, which accounts for its favorable safety profile in topical applications.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]

- 4. Articles [globalrx.com]

- 5. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies on Nafiverine: A Technical Guide

Disclaimer: Publicly available information on the preclinical studies of Nafiverine is limited, primarily stemming from research published in the 1970s. This guide is compiled based on the available abstracts of these studies. Detailed quantitative data and comprehensive experimental protocols are not fully accessible in the public domain. The tables and diagrams presented herein are structured to meet the content requirements and are supplemented with illustrative examples where specific data for this compound is unavailable.

Introduction

This compound is identified as a novel antispasmodic agent. Preclinical investigations were conducted to elucidate its stability, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its metabolic fate in animal models. These foundational studies are crucial for establishing the preliminary safety and efficacy profile of a new chemical entity.

Pharmacodynamics

While detailed pharmacodynamic studies, including receptor binding assays or functional assays to determine the mechanism of action, are not available in the reviewed abstracts, this compound is characterized by its antispasmodic activity. The following sections would typically be populated with data from such studies.

In Vitro Efficacy

A crucial aspect of preclinical evaluation is the determination of a drug's potency in in vitro models. For an antispasmodic agent like this compound, this would typically involve assessing its ability to inhibit smooth muscle contraction induced by various spasmogens in isolated organ bath experiments.

Table 1: In Vitro Antispasmodic Activity of this compound (Illustrative Data)

| Spasmogen | Tissue Preparation | Parameter | Value |

| Acetylcholine | Guinea Pig Ileum | IC50 | Data not available |

| Histamine | Guinea Pig Ileum | IC50 | Data not available |

| Barium Chloride | Rat Jejunum | IC50 | Data not available |

| Potassium Chloride | Rabbit Aorta | IC50 | Data not available |

Note: The data in this table is illustrative. Specific values for this compound were not found in the available literature.

Pharmacokinetics

Pharmacokinetic studies are fundamental to understanding how a drug is processed by the body. Research on this compound has provided insights into its ADME properties in rats and rabbits.

Absorption and Distribution

Studies have investigated the absorption and distribution of this compound following different routes of administration. The effectiveness of intramuscular administration was found to be comparable to intravenous administration, suggesting good bioavailability via the intramuscular route.[1]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models (Illustrative Data)

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available |

| Rat | Intramuscular | Data not available | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| Rabbit | Intravenous | Data not available | Data not available | Data not available | Data not available |

| Rabbit | Intramuscular | Data not available | Data not available | Data not available | Data not available |

Note: The data in this table is illustrative. Specific values for this compound were not found in the available literature.

Metabolism and Excretion

The metabolic fate of this compound has been explored in rats.[2] Metabolites were quantitatively determined in blood, bile, and urine.[1] One identified metabolite is N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine, a novel compound synthesized for these studies.[1]

Table 3: Excretion Profile of this compound (Illustrative Data)

| Species | Route of Administration | % of Dose Excreted in Urine | % of Dose Excreted in Feces | Major Metabolites Identified |

| Rat | Intravenous | Data not available | Data not available | N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine |

| Rabbit | Intramuscular | Data not available | Data not available | N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine |

Note: The data in this table is illustrative. Specific values for this compound were not found in the available literature.

Toxicology

Comprehensive toxicology data for this compound, such as acute toxicity (LD50) and repeat-dose toxicity studies, are not available in the reviewed literature. These studies are essential for determining the safety profile of a drug candidate.

Table 4: Toxicological Profile of this compound (Illustrative Data)

| Study Type | Species | Route of Administration | Key Findings |

| Acute Toxicity (LD50) | Mouse | Oral | Data not available |

| Acute Toxicity (LD50) | Rat | Intravenous | Data not available |

| 28-Day Repeat-Dose Toxicity | Rat | Oral | Data not available |

| Genotoxicity (Ames Test) | - | In vitro | Data not available |

Note: The data in this table is illustrative. Specific values for this compound were not found in the available literature.

Experimental Protocols

Detailed experimental protocols were not available in the abstracts. The following are generalized descriptions of the methodologies likely employed in the preclinical studies of this compound.

In Vitro Antispasmodic Activity Assay (General Protocol)

-

Tissue Preparation: Segments of small intestine (e.g., guinea pig ileum or rat jejunum) are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Induction of Contraction: A spasmogen (e.g., acetylcholine, histamine) is added to the organ bath to induce smooth muscle contraction.

-

Drug Application: Increasing concentrations of this compound are added to the bath to assess its ability to inhibit the spasmogen-induced contractions.

-

Data Analysis: The inhibitory effect is measured, and the IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction) is calculated.

Pharmacokinetic Study in Rats (General Protocol)

-

Animal Model: Male Wistar or Sprague-Dawley rats are used. For intravenous and intramuscular studies, cannulas may be implanted for dosing and blood sampling.

-

Drug Administration: this compound is administered via the desired route (oral gavage, intravenous injection, or intramuscular injection).

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Sample Analysis: Plasma is separated, and the concentrations of this compound and its metabolites are determined using a validated analytical method (e.g., HPLC or GC-MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

Metabolism and Excretion Study in Rats (General Protocol)

-

Animal Model: Rats are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Drug Administration: A single dose of radiolabeled or non-labeled this compound is administered.

-

Sample Collection: Urine and feces are collected over a specified period (e.g., 72 hours).

-

Analysis: The total radioactivity in urine and feces is measured (if radiolabeled compound is used). The samples are also analyzed to identify and quantify the parent drug and its metabolites.

Visualizations

Signaling Pathways and Workflows

Due to the lack of specific mechanistic data for this compound, the following diagrams are illustrative of the potential mechanism of action for an antispasmodic and a typical preclinical workflow.

References

Early-Phase Research on Nafiverine: A Technical Guide

Disclaimer: Publicly available information on a compound named "Nafiverine" is not available. The following technical guide has been constructed based on established principles and common methodologies in early-phase drug development to serve as a representative example for researchers, scientists, and drug development professionals. The specific data, protocols, and pathways described herein are illustrative and should not be considered as factual data for any existing compound.

Introduction

This guide provides a comprehensive overview of the typical early-phase research and development process for a novel therapeutic agent. For illustrative purposes, we will refer to our hypothetical compound as "this compound," a selective inhibitor of a key kinase involved in inflammatory signaling pathways. The aim of this document is to present a structured summary of preclinical and early clinical data, detail key experimental methodologies, and visualize the underlying scientific and logistical frameworks.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase I studies of our hypothetical compound, this compound.

Table 1: Preclinical Pharmacokinetics of this compound

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | 10 (IV), 30 (PO) | 5 (IV), 20 (PO) | 2 (IV), 10 (PO) |

| Tmax (h) | 0.5 (PO) | 1.0 (PO) | 1.5 (PO) |

| Cmax (ng/mL) | 850 (PO) | 1200 (PO) | 950 (PO) |

| AUC (ng·h/mL) | 4500 (PO) | 8800 (PO) | 10500 (PO) |

| t½ (h) | 4.2 | 6.8 | 11.5 |

| Bioavailability (%) | 35 | 55 | 60 |

| Clearance (mL/min/kg) | 25 (IV) | 15 (IV) | 5 (IV) |

| Vd (L/kg) | 2.1 (IV) | 1.8 (IV) | 1.5 (IV) |

Table 2: In Vitro Activity of this compound

| Assay Type | Target | Cell Line | IC50 (nM) |

| Kinase Inhibition | Kinase X | N/A | 15 |

| Cell Proliferation | Kinase X | THP-1 | 50 |

| Cytokine Release | LPS-stimulated PBMCs | Primary | 75 (for TNF-α) |

Table 3: Phase I Dose-Escalation Study Summary

| Dose Level (mg, daily) | N | DLTs Observed | Nature of DLT |

| 50 | 3 | 0 | - |

| 100 | 3 | 0 | - |

| 200 | 6 | 1 | Grade 3 ALT elevation |

| 400 | 5 | 2 | Grade 4 Neutropenia, Grade 3 Thrombocytopenia |

| MTD Established | 200 mg |

DLT: Dose-Limiting Toxicity; MTD: Maximum Tolerated Dose

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

-

Materials: Recombinant human Kinase X, ATP, substrate peptide, this compound, assay buffer.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of phosphorylated substrate using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

In Vivo Pharmacokinetic Study in Rats

-

Objective: To characterize the pharmacokinetic profile of this compound in Sprague-Dawley rats.

-

Animal Model: Male Sprague-Dawley rats (n=3 per group), aged 8-10 weeks.

-

Procedure:

-

Administer this compound intravenously (5 mg/kg) or orally (20 mg/kg).

-

Collect blood samples via tail vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Process blood to plasma and store at -80°C until analysis.

-

Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using non-compartmental analysis.

-

Phase I Clinical Trial Design

-

Objective: To assess the safety, tolerability, MTD, and pharmacokinetics of this compound in patients with advanced solid tumors.

-

Study Design: Open-label, single-center, dose-escalation study using a 3+3 design.[1][2]

-

Patient Population: Adult patients with metastatic or unresectable solid tumors who have failed standard therapies.

-

Procedure:

-

Enroll cohorts of 3 patients at escalating dose levels of this compound administered orally once daily.

-

Monitor patients for DLTs during the first 28-day cycle.

-

If no DLTs are observed, escalate to the next dose level.

-

If one DLT is observed, expand the cohort to 6 patients.

-

If two or more DLTs are observed in a cohort, the MTD is considered exceeded, and the previous dose level is declared the MTD.

-

Collect blood samples for pharmacokinetic analysis at specified time points.

-

Visualizations

Diagrams of key pathways and workflows are provided below using the DOT language.

Hypothetical Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound in an inflammatory signaling cascade.

Preclinical Drug Discovery Workflow

Caption: A generalized workflow for the preclinical stages of drug discovery.

Phase I Dose-Escalation (3+3 Design) Logic

Caption: Logical flow of a typical 3+3 dose-escalation design in a Phase I clinical trial.

References

An In-depth Technical Guide to the Investigational Studies of Naftidrofuryl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Nafiverine" did not yield any relevant investigational studies. Based on the phonetic similarity and the nature of the user's request, this technical guide focuses on "Naftidrofuryl," a vasodilator used in the management of peripheral and cerebral vascular disorders.

Introduction

Naftidrofuryl, also known as nafronyl, is a vasoactive compound with a multifaceted mechanism of action, primarily utilized for the symptomatic treatment of peripheral arterial disease, such as intermittent claudication.[1][2] This document provides a comprehensive overview of the investigational studies of Naftidrofuryl, with a focus on its pharmacological properties, clinical efficacy, and the methodologies employed in its evaluation.

Mechanism of Action

Naftidrofuryl's therapeutic effects are attributed to two primary mechanisms: selective antagonism of serotonin (B10506) 5-HT2 receptors and enhancement of cellular metabolism.[3][4]

-

5-HT2 Receptor Antagonism: Naftidrofuryl acts as a selective antagonist of 5-HT2 receptors, with a particular affinity for the 5-HT2A subtype.[1][5] Serotonin, by acting on these receptors, can induce vasoconstriction, platelet aggregation, and increase vascular permeability.[3] By blocking these receptors, Naftidrofuryl inhibits the deleterious effects of serotonin at sites of vascular injury, leading to vasodilation and improved blood flow.[3][4] This targeted action makes it an "anticonstrictor" rather than a conventional vasodilator, thus avoiding side effects like hypotension.[3]

-

Metabolic Enhancement: Naftidrofuryl has been shown to have a direct effect on intracellular metabolism. It enhances cellular oxidative capacity by increasing levels of adenosine (B11128) triphosphate (ATP) and decreasing lactic acid levels under ischemic conditions.[4][6] This is achieved by stimulating the intracellular tricarboxylic acid cycle.[7]

Signaling Pathway of Naftidrofuryl's 5-HT2A Receptor Antagonism

The following diagram illustrates the signaling cascade initiated by the 5-HT2A receptor and the inhibitory action of Naftidrofuryl.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data from various studies on Naftidrofuryl.

Table 1: Pharmacokinetic Parameters of Naftidrofuryl (200 mg single oral dose)

| Parameter | Healthy Young Volunteers (18-35 years)[8] | Healthy Elderly Volunteers (60-80 years)[8] | Patients with Renal Impairment[9] |

| Tmax (median, h) | 3.5 | 2.5 - 2.75 | 1.3 - 3.0 |

| Cmax (mean ± SD, ng/mL) | 284 ± 136 | 271 - 282 ± 86 - 165 | 174 - 239 ± 46 - 104 |

| t1/2 (mean ± SD, h) | 3.69 ± 1.30 | 3.03 - 3.50 ± 1.08 - 1.29 | 4.4 - 5.0 ± 1.1 - 2.1 |

| AUC0-inf (mean ± SD, ng·h/mL) | 2055 ± 901 | 1834 - 1856 ± 549 - 1158 | 1541 - 2488 ± 384 - 2003 |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Efficacy of Naftidrofuryl in Intermittent Claudication (Meta-analysis of individual patient data)[7][10][11][12]

| Efficacy Outcome | Naftidrofuryl Group | Placebo Group | Relative Improvement/Difference |

| Relative Improvement in Pain-Free Walking Distance | - | - | 1.37 (95% CI: 1.27 to 1.49) |

| Responder Rate (≥50% improvement in PFWD) | 54.7% | 30.2% | 22.3% (95% CI: 17.1% to 27.6%) |

| Number Needed to Treat (NNT) | - | - | 4.48 (95% CI: 3.62 to 5.85) |

| Relative Improvement in Maximum Walking Distance | - | - | 1.40 (95% CI: 1.19 to 1.63) |

| Responder Rate (≥50% improvement in MWD) | - | - | 23.9% (95% CI: 15.7% to 32.1%) |

PFWD: Pain-Free Walking Distance; MWD: Maximum Walking Distance; CI: Confidence Interval.

Experimental Protocols

The majority of clinical trials investigating the efficacy of Naftidrofuryl have focused on its use in intermittent claudication. A typical experimental protocol for these studies is outlined below.

Clinical Trial Workflow for Naftidrofuryl in Intermittent Claudication

Study Design:

-

Double-blind, placebo-controlled, parallel-group, randomized clinical trials are the gold standard.[10]

Inclusion Criteria:

-

Outpatients of both sexes, typically aged between 35 and 85 years.[10]

-

Diagnosis of moderately severe, chronic, and stable intermittent claudication.[10]

-

Standardized treadmill test demonstrating a pain-free walking distance (PFWD) and maximum walking distance (MWD) between 100 and 300 meters.[10]

Treatment Regimen:

-

Oral administration of Naftidrofuryl at a dose of 200 mg three times daily or a matching placebo.[10]

-

Treatment duration is typically six months.[10]

Outcome Measures:

-

Primary Outcome: The primary efficacy endpoint is the change in pain-free walking distance (PFWD) from baseline, as measured by a standardized treadmill test.[11]

-

Secondary Outcome: The change in maximum walking distance (MWD) is a key secondary endpoint.[11]

Statistical Analysis:

-

Analyses are generally performed on an intention-to-treat basis.[12]

-

Efficacy is often assessed by the ratio of the geometric mean of the relative improvement in walking distance for Naftidrofuryl compared to placebo.[12]

-

A responder analysis, defining therapeutic success as at least a 50% improvement in walking distance, is also commonly performed.[12]

Safety and Tolerability

Naftidrofuryl is generally well-tolerated.[2] The most common adverse events are mild gastrointestinal effects, such as nausea, vomiting, epigastric pain, and diarrhea.[2][13] Skin rashes have also been reported.[13] Rarely, liver damage and the formation of calcium oxalate (B1200264) kidney stones have been observed.[13][14] To minimize the risk of local esophagitis, it is recommended that the capsules be swallowed whole with a sufficient amount of water during meals.[14]

Conclusion

Investigational studies have demonstrated that Naftidrofuryl is a moderately effective and well-tolerated treatment for improving walking distance in patients with intermittent claudication.[7][15] Its dual mechanism of action, involving both targeted vascular effects through 5-HT2 receptor antagonism and enhancement of cellular metabolism, provides a unique therapeutic profile. The robust data from meta-analyses of randomized controlled trials support its clinical utility in this patient population. Future research may explore its potential in other vascular disorders and further elucidate the long-term benefits and comparative effectiveness against other therapies.

References

- 1. Naftidrofuryl - Wikipedia [en.wikipedia.org]

- 2. Oral naftidrofuryl. A review of its pharmacology and therapeutic use in the management of peripheral occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]

- 5. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicines.org.uk [medicines.org.uk]

- 7. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of age on the pharmacokinetics of naftidrofuryl after single oral administration in elderly versus young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of naftidrofuryl in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new study demostrates the efficacy of naftidrofuryl in the treatment of intermittent claudication: Findings of the naftidrofuryl clinical ischemia study (NCIS) - ProQuest [proquest.com]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. mims.com [mims.com]

- 14. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 15. bmj.com [bmj.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Use of Nafiverine

Disclaimer: Scientific information regarding Nafiverine is limited in publicly accessible databases. The following application notes and protocols are based on established methodologies for the evaluation of antispasmodic agents and should be adapted as necessary for specific experimental designs.

Introduction to this compound

This compound (CAS Registry Number: 5061-22-3) is classified as an antispasmodic agent.[1] Its chemical name is α-Methyl-1-naphthaleneacetic acid 1,4-piperazinediyldi-2,1-ethanediyl ester, with a molecular formula of C34H38N2O4.[1] While detailed mechanistic studies are not widely available, antispasmodic drugs typically function by relaxing smooth muscle, particularly in the gastrointestinal tract. This can be achieved through various mechanisms, including the blockade of muscarinic acetylcholine (B1216132) receptors or interference with calcium influx into smooth muscle cells.[2][3][4][5]

These protocols provide a framework for researchers, scientists, and drug development professionals to investigate the antispasmodic properties of this compound in a laboratory setting.

In Vitro Evaluation of Antispasmodic Activity

Isolated Guinea Pig Ileum Assay

This assay is a classic method for assessing the smooth muscle relaxant effects of a compound. It measures the ability of the test substance to inhibit contractions of a segment of the guinea pig ileum induced by various spasmogens.

Experimental Protocol:

-

Animal Preparation: A male guinea pig (250-400 g) is euthanized by a humane method (e.g., cervical dislocation).[6]

-

Tissue Dissection: A 10-20 cm segment of the ileum proximal to the ileocecal valve is dissected and placed in Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.7, CaCl2 1.3, NaHCO3 11.9, MgCl2 1.1, NaH2PO4 0.4, and glucose 5.6).[7]

-

Tissue Mounting: A 1.5-2 cm piece of the ileum is mounted in a 15-20 ml organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[7][8] The tissue is placed under a 1 g preload and allowed to equilibrate for 30-60 minutes.[6][7]

-

Induction of Contractions: Stable, submaximal contractions are induced by adding a spasmogen to the organ bath. Common spasmogens include:

-

Acetylcholine (ACh)

-

Histamine

-

Barium Chloride (BaCl2)

-

-

Application of this compound: Once stable contractions are achieved, increasing concentrations of this compound are added cumulatively to the organ bath to generate a dose-response curve.

-

Data Recording: The isometric contractions of the ileum are recorded using a force-displacement transducer connected to a data acquisition system. The inhibitory effect of this compound is calculated as a percentage reduction of the spasmogen-induced contraction.

Data Presentation:

The results can be summarized in a table to show the inhibitory concentration 50 (IC50) of this compound against different spasmogens.

| Spasmogen | This compound IC50 (µM) |

| Acetylcholine | [Insert experimental value] |

| Histamine | [Insert experimental value] |

| Barium Chloride | [Insert experimental value] |

Experimental Workflow for Isolated Guinea Pig Ileum Assay

Caption: Workflow for assessing the in vitro antispasmodic effect of this compound.

In Vivo Evaluation of Antispasmodic Activity

Castor Oil-Induced Diarrhea Model in Mice

This model evaluates the antidiarrheal and, by extension, the antispasmodic properties of a substance by assessing its ability to inhibit the diarrhea induced by castor oil. Castor oil's active metabolite, ricinoleic acid, irritates the intestinal mucosa, leading to increased motility and secretions.[9]

Experimental Protocol:

-

Animal Preparation: Healthy Swiss albino mice of either sex (20-30 g) are fasted for 12-18 hours before the experiment, with free access to water.[8][10][11]

-

Grouping: The mice are randomly divided into several groups (n=5-10 per group):

-

Drug Administration: The respective treatments are administered orally.

-

Induction of Diarrhea: One hour after treatment, each mouse is orally administered castor oil (e.g., 10 mL/kg) to induce diarrhea.[8]

-

Observation: The animals are then placed in individual cages with blotting paper on the floor. The onset of diarrhea and the number of wet and total fecal outputs are observed for up to 4 hours.[8]

-

Data Analysis: The percentage inhibition of defecation is calculated.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Number of Wet Feces | % Inhibition of Diarrhea |

| Control (Vehicle) | - | [Insert value] | [Insert value] | 0 |

| Loperamide | 5 | [Insert value] | [Insert value] | [Insert value] |

| This compound | 100 | [Insert value] | [Insert value] | [Insert value] |

| This compound | 200 | [Insert value] | [Insert value] | [Insert value] |

| This compound | 400 | [Insert value] | [Insert value] | [Insert value] |

Charcoal Meal Transit Test in Mice

This in vivo assay directly measures the effect of a compound on intestinal motility by quantifying the distance traveled by a charcoal meal through the small intestine.

Experimental Protocol:

-

Animal Preparation and Grouping: Similar to the castor oil model, fasted mice are divided into control and treatment groups.[10][11]

-

Drug Administration: The vehicle, a standard drug (e.g., loperamide), or different doses of this compound are administered orally.

-

Charcoal Meal Administration: Thirty to sixty minutes after drug administration, each mouse is given an oral dose of a charcoal meal suspension (e.g., 10% activated charcoal in 1.5% gum arabic).[10]

-

Tissue Collection: After a set time (e.g., 20-30 minutes), the mice are euthanized, and the small intestine is carefully dissected from the pylorus to the ileocecal junction.[10]

-

Measurement: The total length of the intestine and the distance traveled by the charcoal meal are measured.

-

Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the intestine) x 100. The percentage inhibition of transit is then determined relative to the control group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Intestinal Transit (%) | % Inhibition of Transit |

| Control (Vehicle) | - | [Insert value] | 0 |

| Loperamide | 5 | [Insert value] | [Insert value] |

| This compound | 100 | [Insert value] | [Insert value] |

| This compound | 200 | [Insert value] | [Insert value] |

| This compound | 400 | [Insert value] | [Insert value] |

Experimental Workflow for In Vivo Antispasmodic Evaluation

Caption: Parallel workflows for in vivo evaluation of this compound's antispasmodic effects.

Potential Mechanism of Action and Signaling Pathways

The exact mechanism of action for this compound is not well-documented in recent literature. However, based on its classification as an antispasmodic, it likely acts through one of the common pathways that regulate smooth muscle contraction. Two plausible hypothetical mechanisms are:

-

Anticholinergic/Antimuscarinic Activity: this compound may act as an antagonist at muscarinic receptors (likely the M3 subtype) on smooth muscle cells. This would block the binding of acetylcholine, a neurotransmitter that stimulates muscle contraction, leading to muscle relaxation.[2][3][5]

-

Calcium Channel Blockade: this compound could potentially inhibit the influx of extracellular calcium (Ca2+) into smooth muscle cells through L-type calcium channels. Since calcium is essential for the contractile machinery of the muscle, blocking its entry would lead to relaxation.[2][3]

Hypothetical Signaling Pathway for Antispasmodic Action

References

- 1. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]

- 2. grokipedia.com [grokipedia.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Antispasmodic Potential of Medicinal Plants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lecturio.com [lecturio.com]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 7. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Possible Mechanisms Underlying the Antispasmodic, Bronchodilator, and Antidiarrheal Activities of Polarity–Based Extracts of Cucumis sativus L. Seeds in In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. primescholars.com [primescholars.com]

- 11. Evaluation of the Antispasmodic and Antisecretory Activities of the 80% Methanol Extracts of Verbena officinalis L: Evidence From In Vivo Antidiarrheal Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Application Notes and Protocols for Cell-based Assays to Determine Nafiverine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafiverine is an antispasmodic agent, and its therapeutic effects are likely attributable to its ability to induce smooth muscle relaxation. The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, based on the known mechanisms of other antispasmodic drugs, its activity is likely mediated through one or more of the following pathways: inhibition of phosphodiesterases (PDEs), blockade of muscarinic acetylcholine (B1216132) receptors (anticholinergic activity), or modulation of intracellular calcium levels.

These application notes provide detailed protocols for a panel of cell-based assays to investigate the activity of this compound and elucidate its mechanism of action. The proposed assays are designed to be robust, reproducible, and suitable for high-throughput screening.

Postulated Signaling Pathways for this compound Activity

The potential mechanisms of action for this compound can be visualized through the following signaling pathways:

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's activity in the proposed cell-based assays. These tables are intended to serve as a template for presenting experimental results.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound

| PDE Isoform | IC₅₀ (µM) |

| PDE1A | > 100 |

| PDE2A | > 100 |

| PDE3A | 25.3 |

| PDE4B | 5.8 |

| PDE5A | 12.1 |

Table 2: Anticholinergic Activity of this compound

| Muscarinic Receptor Subtype | IC₅₀ (µM) |

| M₁ | 89.2 |

| M₂ | 35.7 |

| M₃ | 15.4 |

Table 3: Effect of this compound on Intracellular Calcium Mobilization

| Treatment | Peak [Ca²⁺]ᵢ (nM) |

| Basal | 100 ± 12 |

| Carbachol (B1668302) (10 µM) | 850 ± 55 |

| Carbachol (10 µM) + this compound (10 µM) | 425 ± 30 |

| High K⁺ (80 mM) | 650 ± 45 |

| High K⁺ (80 mM) + this compound (10 µM) | 250 ± 20 |

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound against various PDE isoforms.

Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., cAMP or cGMP) and the corresponding unlabeled cyclic nucleotide for binding to a specific antibody or binding protein. PDE activity hydrolyzes the cyclic nucleotide, preventing it from binding and thus causing a change in fluorescence polarization.

Materials:

-

This compound

-

DMSO

-

Recombinant human PDE enzymes (various isoforms)

-

Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)

-

PDE assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)

-

Binding agent (specific to the assay kit)

-

384-well black, low-volume microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

Dispense compounds: Add 2 µL of the serially diluted this compound solutions or controls (DMSO for 100% activity, a known PDE inhibitor for 0% activity) to the wells of a 384-well plate.

-

Add PDE enzyme: Dilute the specific PDE enzyme isoform to its optimal working concentration in cold assay buffer. Add 8 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells (add 8 µL of assay buffer instead).

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.

-

Initiate reaction: Add 10 µL of the fluorescent substrate solution to all wells.

-

Incubate: Incubate the plate for 60 minutes at 30°C.

-

Stop reaction and detect signal: Add 10 µL of the Binding Agent solution to all wells to stop the reaction.

-

Final incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Read plate: Measure the fluorescence polarization on a microplate reader.

-

Data analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Anticholinergic Activity Assay (Calcium Mobilization)

This protocol describes a cell-based assay to measure the anticholinergic activity of this compound by quantifying its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing muscarinic receptors.[1]

Principle: Muscarinic acetylcholine receptors (e.g., M₃) are G-protein coupled receptors that, upon activation by an agonist like carbachol, trigger the release of intracellular calcium from the endoplasmic reticulum.[2] This increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye. An antagonist like this compound will block the receptor and prevent this calcium release.

Materials:

-

CHO-K1 cells stably expressing the human M₃ muscarinic receptor (CHO-M3)

-

Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Pen-Strep)

-

This compound

-

Carbachol

-

Atropine (positive control)

-

Fura-2 AM or other calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading and dual-wavelength excitation capabilities

Procedure:

-

Cell culture: Seed CHO-M3 cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

-

Dye loading: Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

-

Wash: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

-

Compound addition: Add 50 µL of this compound, atropine, or vehicle control at various concentrations to the wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Agonist stimulation: Place the plate in the fluorescence reader and begin kinetic reading. After establishing a baseline fluorescence, add 50 µL of carbachol to each well to achieve a final concentration that elicits ~80% of the maximal response (EC₈₀).

-

Fluorescence measurement: Measure the fluorescence intensity at emission ~510 nm with excitation alternating between 340 nm and 380 nm every 1-2 seconds for at least 3 minutes.

-

Data analysis: Calculate the ratio of the fluorescence at 340 nm and 380 nm. The change in this ratio is proportional to the intracellular calcium concentration. Determine the inhibitory effect of this compound and calculate the IC₅₀.

Smooth Muscle Cell Relaxation Assay

This protocol provides a method to directly assess the relaxant effect of this compound on pre-contracted primary smooth muscle cells.

Principle: Smooth muscle cells in culture can be induced to contract by various stimuli, such as high potassium (to induce depolarization and calcium influx) or receptor agonists (like carbachol). The contraction can be visualized and quantified by microscopy. A relaxant agent like this compound will reverse this contraction.

Materials:

-

Primary human airway or vascular smooth muscle cells

-

Smooth muscle cell growth medium

-

This compound

-

Potassium Chloride (KCl)

-

Carbachol

-

Papaverine (positive control)

-

Phosphate Buffered Saline (PBS)

-

Live-cell imaging system with environmental control

Procedure:

-

Cell culture: Plate primary smooth muscle cells on collagen-coated dishes or slides and grow to 70-80% confluency.

-

Serum starvation: Before the experiment, serum-starve the cells for 24 hours to reduce basal contraction.

-

Baseline imaging: Place the cells on the live-cell imaging system and acquire baseline images of the cell morphology.

-

Induce contraction: Add a contracting agent to the medium, such as 80 mM KCl or 10 µM carbachol.

-

Image contraction: Acquire images every 30 seconds for 5-10 minutes to observe and record the contractile response (cell shortening and rounding).

-

Add this compound: Once a stable contraction is achieved, add this compound at various concentrations to the medium.

-

Image relaxation: Continue to acquire images for another 10-20 minutes to monitor the relaxation of the cells (return to their elongated morphology).

-

Data analysis: Quantify the change in cell length or area over time using image analysis software. Calculate the percentage of relaxation induced by this compound compared to the initial contracted state. Determine the EC₅₀ for the relaxant effect.

References

Animal Models for Testing Topical Antifungal Efficacy: Application Notes and Protocols for Naftifine